2,3-Dibromo-3-phenyl-1-propanol
Overview
Description
2,3-Dibromo-3-phenyl-1-propanol is an organic compound with the molecular formula C9H10Br2O It is a halogenated alcohol characterized by the presence of two bromine atoms and a phenyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dibromo-3-phenyl-1-propanol can be synthesized through the bromination of 3-phenyl-1-propanol. The reaction typically involves the addition of bromine to the double bond of allyl alcohol derivatives in the presence of a solvent such as carbon tetrachloride. The reaction is carried out under controlled temperature conditions to ensure the selective addition of bromine atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product. The reaction mixture is typically subjected to purification steps such as distillation and recrystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-3-phenyl-1-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atoms can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dibromo-3-phenyl-1-propanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3-Dibromo-3-phenyl-1-propanol involves its interaction with various molecular targets. The bromine atoms and hydroxyl group play a crucial role in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromo-1-propanol: Similar structure but lacks the phenyl group.
3-Phenyl-1-propanol: Similar backbone but lacks the bromine atoms.
2,3-Dichloro-3-phenyl-1-propanol: Similar structure with chlorine atoms instead of bromine.
Uniqueness
2,3-Dibromo-3-phenyl-1-propanol is unique due to the presence of both bromine atoms and a phenyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for specific synthetic and research applications .
Properties
IUPAC Name |
2,3-dibromo-3-phenylpropan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2O/c10-8(6-12)9(11)7-4-2-1-3-5-7/h1-5,8-9,12H,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFQIVMHGSMOJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(CO)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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